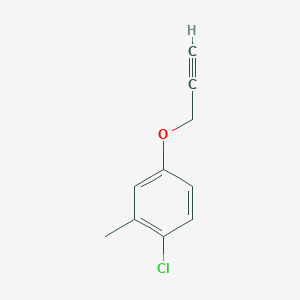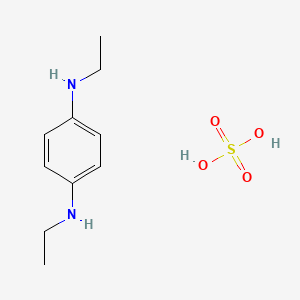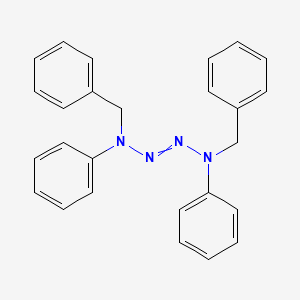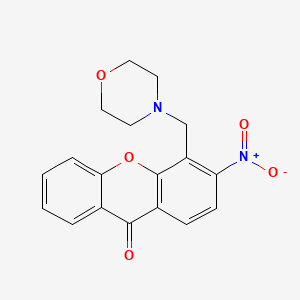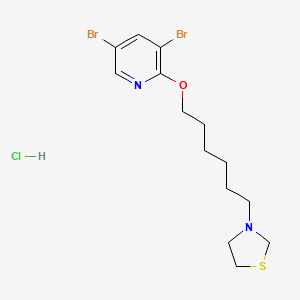
Thiazolidine, 3-(6-(3,5-dibromo-2-pyridyloxy)hexyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazolidine, 3-(6-(3,5-dibromo-2-pyridyloxy)hexyl)-, hydrochloride is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a thiazolidine ring, a pyridine ring substituted with bromine atoms, and a hexyl chain linking these two rings. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolidine, 3-(6-(3,5-dibromo-2-pyridyloxy)hexyl)-, hydrochloride typically involves multiple steps:
Formation of the Thiazolidine Ring: The thiazolidine ring is synthesized through the reaction of cysteine or its derivatives with aldehydes or ketones under acidic conditions.
Bromination of Pyridine: The pyridine ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Linking the Hexyl Chain: The hexyl chain is introduced through a nucleophilic substitution reaction, where the brominated pyridine reacts with a hexyl halide in the presence of a base like potassium carbonate.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Thiazolidine, 3-(6-(3,5-dibromo-2-pyridyloxy)hexyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the functional groups.
Substitution: The bromine atoms on the pyridine ring can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Catalysts: Iron, aluminum chloride.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Reduced Derivatives: Formed through reduction reactions.
Substituted Pyridine Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Thiazolidine, 3-(6-(3,5-dibromo-2-pyridyloxy)hexyl)-, hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Thiazolidine, 3-(6-(3,5-dibromo-2-pyridyloxy)hexyl)-, hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, metabolic pathways, or gene expression, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine Derivatives: Compounds with similar thiazolidine rings but different substituents.
Pyridine Derivatives: Compounds with pyridine rings substituted with different functional groups.
Brominated Compounds: Compounds containing bromine atoms in their structure.
Uniqueness
Thiazolidine, 3-(6-(3,5-dibromo-2-pyridyloxy)hexyl)-, hydrochloride is unique due to its specific combination of a thiazolidine ring, a brominated pyridine ring, and a hexyl linker. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
41287-90-5 |
|---|---|
Molecular Formula |
C14H21Br2ClN2OS |
Molecular Weight |
460.7 g/mol |
IUPAC Name |
3-[6-(3,5-dibromopyridin-2-yl)oxyhexyl]-1,3-thiazolidine;hydrochloride |
InChI |
InChI=1S/C14H20Br2N2OS.ClH/c15-12-9-13(16)14(17-10-12)19-7-4-2-1-3-5-18-6-8-20-11-18;/h9-10H,1-8,11H2;1H |
InChI Key |
AZLQWGYNKLHVJM-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCN1CCCCCCOC2=C(C=C(C=N2)Br)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


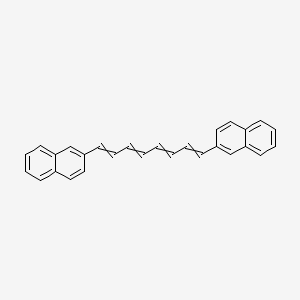
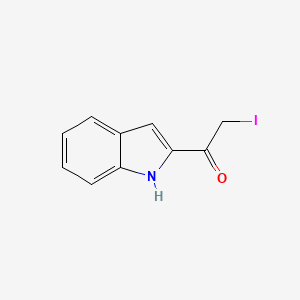
![10-Methoxy-1,2,3,4,4a,11b-hexahydrodibenzo[b,d]thiepin-7(6h)-one](/img/structure/B14674156.png)
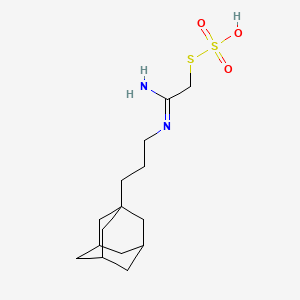
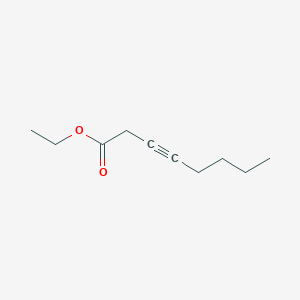

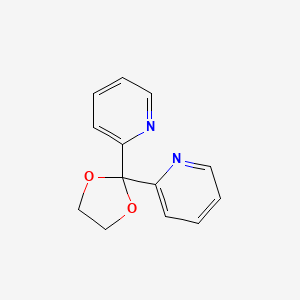
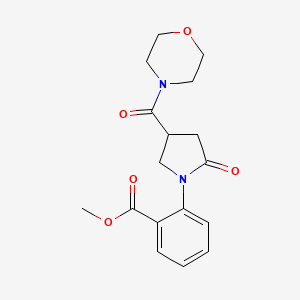
![N-[(Benzyloxy)carbonyl]-L-valyl-L-phenylalanylglycine](/img/structure/B14674199.png)
